molecular formula C19H22ClN3O3S2 B11369827 Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11369827
M. Wt: 440.0 g/mol
InChI Key: ZRBSLVWZCCEOKE-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrimidine and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound for drug development.

    Industry: The compound’s unique structure makes it a candidate for material science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrimidine and benzothiophene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22ClN3O3S2

Molecular Weight

440.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H22ClN3O3S2/c1-4-26-18(25)14-11-7-5-6-8-13(11)28-17(14)23-16(24)15-12(20)9-21-19(22-15)27-10(2)3/h9-10H,4-8H2,1-3H3,(H,23,24)

InChI Key

ZRBSLVWZCCEOKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C

Origin of Product

United States

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